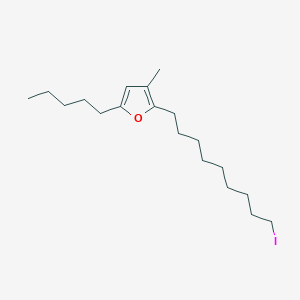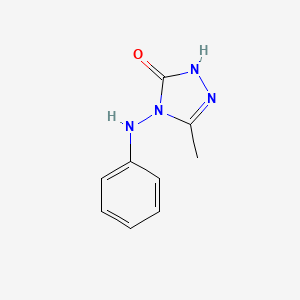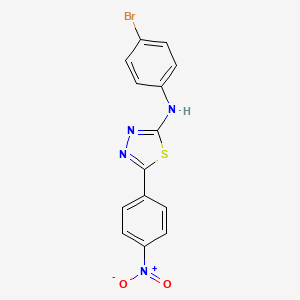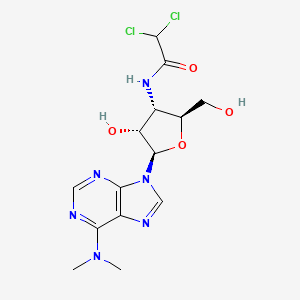
1,3-Benzenediamine, N-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a benzyl group attached to the purine ring, which is further substituted with a chlorine atom and a benzene-1,3-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine typically involves the reaction of 9-benzyl-2,6-dichloro-9H-purine with benzene-1,3-diamine. The reaction is carried out in the presence of a suitable base, such as diisopropylethylamine (DIPEA), and a solvent like 1-butanol. The reaction mixture is heated, often using microwave irradiation, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography are employed to isolate the compound from reaction by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the purine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The benzyl group can be involved in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral and anticancer agent due to its ability to interact with nucleic acids and proteins.
Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions
Mécanisme D'action
The mechanism of action of N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-2-chloro-9H-purin-6-amine: This compound is structurally similar but lacks the benzene-1,3-diamine moiety.
6-Anilino-9-benzyl-2-chloro-9H-purines: These compounds have an aniline group instead of the benzene-1,3-diamine moiety and exhibit antiviral activity.
Uniqueness
N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine is unique due to the presence of both the benzyl and benzene-1,3-diamine groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
125802-64-4 |
|---|---|
Formule moléculaire |
C18H15ClN6 |
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
3-N-(9-benzyl-2-chloropurin-6-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C18H15ClN6/c19-18-23-16(22-14-8-4-7-13(20)9-14)15-17(24-18)25(11-21-15)10-12-5-2-1-3-6-12/h1-9,11H,10,20H2,(H,22,23,24) |
Clé InChI |
ISCKRRPGGHHBNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC=CC(=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-](/img/structure/B12906191.png)



![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl-](/img/structure/B12906206.png)





